molecular formula C21H21NO2D8 B1165278 (10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol

(10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol

Cat. No.: B1165278
M. Wt: 335.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol is a complex organic compound characterized by its unique structural features, including multiple deuterium atoms and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require specialized equipment and techniques to handle deuterated reagents and ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions: (10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of deuterium atoms, which can affect reaction kinetics and mechanisms .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated ketones or aldehydes, while reduction reactions can produce deuterated alcohols .

Scientific Research Applications

(10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics. In biology and medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways . Additionally, this compound is used in industrial applications, such as the development of deuterated drugs and materials with enhanced stability and performance .

Mechanism of Action

The mechanism of action of (10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and selectivity, leading to unique biological effects. These interactions may involve the modulation of enzyme activity, receptor binding, or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol include other deuterated steroids and cyclopenta[a]phenanthrene derivatives. These compounds share structural similarities but may differ in the number and position of deuterium atoms or other substituents .

Uniqueness: The incorporation of deuterium atoms can enhance the compound’s stability, alter its pharmacokinetic properties, and provide valuable insights into reaction mechanisms and biological interactions .

Properties

Molecular Formula

C21H21NO2D8

Molecular Weight

335.52

Appearance

Purity:99% HPLC; 99 atom % DWhite solid

Synonyms

17-Desacetyl Norgestimate-2,2,4,6,6,10,16,16-D8, 17-Desacetyl Norgestimate-D8, (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d8 Oxime;  17-Deacetylnorgestimate-d8;  18-Methylnorethindrone-d8 Oxime;  BRN 4202099-d8;  D-Norgestrel-d8 3-Oxime;  Levonorgestrel-d8 3-Oxime;  RWJ 10553-d8;  Norelgestromin-d8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.